Cefaclor hydrate
Übersicht
Beschreibung
Cefaclor, a semi-synthetic cephalosporin antibiotic, is synthesized from phenylglycine methyl ester and 7-aminodesacetoxymethyl-3-chlorocephalosporanic acid. The enzymatic synthesis process of cefaclor has been optimized to improve overall conversion rates significantly, highlighting its complex chemical nature and the importance of precise conditions for its production (Liu Yang & D. Wei, 2003).
Synthesis Analysis
The enzymatic synthesis of Cefaclor, specifically using penicillin G acylase, has been enhanced through various methods, including in situ product removal and optimization of reaction conditions. These advancements have led to increased yields and efficiency, demonstrating the effectiveness of enzymatic processes in antibiotic production (Liu Yang & D. Wei, 2003).
Molecular Structure Analysis
The molecular structure of cefaclor, specifically in its dihydrate form, has been elucidated using dispersion-corrected density functional theory (DFT-D). This method confirmed the zwitterionic form of cefaclor in its structure, providing insights into its chemical behavior and stability (J. van de Streek, J. Rantanen, & A. Bond, 2013).
Chemical Reactions and Properties
The decomposition and mineralization of cefaclor through ionizing radiation demonstrate its interaction with radical scavengers, highlighting the complexity of its chemical reactions in environmental contexts. This study provides insight into the breakdown and potential environmental impacts of cefaclor (Seungho Yu et al., 2008).
Physical Properties Analysis
The solubility of Cefaclor in various solvents has been extensively studied, revealing its solubility profile and underlying thermodynamic properties. This research is crucial for understanding the dissolution behavior of cefaclor, which is essential for its formulation and efficacy (Hua Sun et al., 2015).
Chemical Properties Analysis
Cefaclor's interaction with metal ions to form complexes has been explored, indicating its potential for diverse chemical properties and reactions. These complexes have been characterized and studied for their biological activity, offering insights into the multifaceted chemical nature of cefaclor (Derya Tarinc et al., 2010).
Wissenschaftliche Forschungsanwendungen
Medical Field: Treatment of Bacterial Infections
- Summary of the Application : Cefaclor is a second-generation cephalosporin used to treat a wide variety of infections in the body . It is used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections .
- Methods of Application : The drug is usually administered orally in the form of capsules, extended-release tablets, or oral suspension .
- Results or Outcomes : The bactericidal action of the cephalosporins, including Cefaclor, results from inhibition of cell-wall synthesis .
Chemistry and Materials Science: Hydration and Dehydration Transformation Mechanism
- Summary of the Application : A study conducted at the Tokyo Institute of Technology investigated the hydration and dehydration phase transitions of Cefaclor .
- Methods of Application : The study used relative humidity control and slurry treatment (methanol/water) to investigate the hydration and dehydration pseudo-polymorphic transitions of Cefaclor .
- Results or Outcomes : The study found that Cefaclor hydrate crystal dehydrates non-stoichiometrically from dihydrate to anhydrous form A. Its monohydrate form transformed into a new 1.9 hydrate by slurry treatment, which dehydrated into another anhydrous form B through hemihydrate by heating .
Treatment of Acute Exacerbation of Chronic Bronchitis
- Summary of the Application : Cefaclor is used in the treatment of acute exacerbation of chronic bronchitis caused by various bacteria such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis .
- Methods of Application : The drug is usually administered orally in the form of capsules, extended-release tablets, or oral suspension .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Lower Respiratory Tract Infection
- Summary of the Application : Cefaclor is used to treat lower respiratory tract infections caused by bacteria .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Staphylococcal Skin Infection
- Summary of the Application : Cefaclor is used to treat skin infections caused by Staphylococci .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Streptococcal Pharyngitis and Tonsillitis
- Summary of the Application : Cefaclor is used to treat Streptococcal pharyngitis and tonsillitis .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Bacterial Otitis Media
- Summary of the Application : Cefaclor is used to treat bacterial otitis media .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Streptococcus Pyogenes Skin Infection
- Summary of the Application : Cefaclor is used to treat skin infections caused by Streptococcus pyogenes .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Treatment of Urinary Tract Infection
- Summary of the Application : Cefaclor is used to treat urinary tract infections caused by bacteria .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The bactericidal action of Cefaclor results from inhibition of cell-wall synthesis, effectively treating the infection .
Used in Combination to Treat Susceptible Bacterial Infections
- Summary of the Application : Cefaclor is used in combination with other drugs such as Clavulanic acid to treat susceptible bacterial infections .
- Methods of Application : The drug is usually administered orally .
- Results or Outcomes : The combined bactericidal action of Cefaclor and Clavulanic acid results from inhibition of cell-wall synthesis, effectively treating the infection .
Safety And Hazards
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O4S.H2O/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7;/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23);1H2/t9-,10-,14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJGTOYAEQDNIA-IOOZKYRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80990551 | |
Record name | 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cefaclor hydrate | |
CAS RN |
70356-03-5 | |
Record name | Cefaclor monohydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70356-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefaclor [USAN:USP:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070356035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80990551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro- 8-oxo-, monohydrate, (6R-(6-alpha,7-beta(R*)))- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFACLOR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69K7K19H4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.